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molecular formula C12H15NO2 B3058766 Quinolinepropionic acid, 1,2,3,4-tetrahydro- CAS No. 91641-02-0

Quinolinepropionic acid, 1,2,3,4-tetrahydro-

Cat. No. B3058766
M. Wt: 205.25 g/mol
InChI Key: BHSFGROFSZRPCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08202861B2

Procedure details

A mixture of the corresponding acid (0.2 mmol), amine (0.2 mmol), triethylamine (28 μL, 0.2 mmol) and HATU (76 mg, 0.2 mmol) in pyridine (0.5 mL) was microwaved at 200° C. for 420 s. The reaction mixture was diluted with 50% DMSO/MeOH (0.5 mL), filtered and purified by HPLC (gradient of 10-99% CH3CN/water).
[Compound]
Name
acid
Quantity
0.2 mmol
Type
reactant
Reaction Step One
[Compound]
Name
amine
Quantity
0.2 mmol
Type
reactant
Reaction Step One
Quantity
28 μL
Type
reactant
Reaction Step One
Name
Quantity
76 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
DMSO MeOH
Quantity
0.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:6][CH3:7])[CH2:4][CH3:5])[CH3:2].CN(C(ON1N=N[C:18]2[CH:19]=[CH:20][CH:21]=N[C:17]1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.CS(C)=[O:34].[CH3:36][OH:37]>N1C=CC=CC=1>[N:3]1([CH2:6][CH2:7][C:36]([OH:34])=[O:37])[C:4]2[C:20](=[CH:19][CH:18]=[CH:17][CH:5]=2)[CH2:21][CH2:2][CH2:1]1 |f:1.2,3.4|

Inputs

Step One
Name
acid
Quantity
0.2 mmol
Type
reactant
Smiles
Name
amine
Quantity
0.2 mmol
Type
reactant
Smiles
Name
Quantity
28 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
76 mg
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
0.5 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
DMSO MeOH
Quantity
0.5 mL
Type
reactant
Smiles
CS(=O)C.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was microwaved at 200° C. for 420 s
Duration
420 s
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
purified by HPLC (gradient of 10-99% CH3CN/water)

Outcomes

Product
Name
Type
Smiles
N1(CCCC2=CC=CC=C12)CCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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